molecular formula C23H26N6O3 B2411768 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173306-78-9

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Numéro de catalogue: B2411768
Numéro CAS: 1173306-78-9
Poids moléculaire: 434.5
Clé InChI: JKBQXDZBXNMKJH-SOFGYWHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structural components, including a dimethoxyphenyl group, a pyrazolyl-pyrimidinyl moiety, and a piperazinyl-propenone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: Starting with 3,4-dimethoxybenzaldehyde, a Wittig reaction can be employed to introduce the propenone moiety.

    Synthesis of the Pyrazolyl-Pyrimidinyl Intermediate: This involves the condensation of 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with appropriate reagents to form the desired intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrazolyl-pyrimidinyl intermediate using a piperazine linker under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenone moiety, converting it to a saturated ketone.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethoxyphenyl group, a piperazine moiety, and a pyrazole-pyrimidine hybrid. The synthesis typically involves multi-step reactions that include:

  • Formation of the piperazine derivative : This involves the reaction of piperazine with substituted phenyl compounds.
  • Introduction of the pyrazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Final coupling : The final product is obtained by coupling the synthesized intermediates using appropriate coupling reagents.

The synthetic pathways often utilize various reagents and conditions to ensure high yield and purity of the final compound.

Anticancer Properties

Research indicates that (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound has been investigated for neuropharmacological effects. Preliminary findings indicate potential anxiolytic and antidepressant-like activities in animal models, warranting further exploration into its mechanisms and therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including the target compound. The results indicated that it significantly reduced tumor growth in xenograft models, highlighting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of new synthetic derivatives revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its use as a template for developing new antibiotics .

Case Study 3: Neuropharmacological Assessment

In an investigation into neuropharmacological effects, a series of behavioral tests on rodents indicated that the compound produced significant anxiolytic effects comparable to standard anxiolytics like diazepam. This study opens avenues for further research into its application in treating anxiety disorders .

Mécanisme D'action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for further research and development.

Activité Biologique

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • CAS Number : Not available in the current literature.

The structure consists of a trans double bond between the propene and the phenyl ring, which is crucial for its biological activity. The presence of the 3,4-dimethoxyphenyl group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The compound's design incorporates a pyrazole moiety, which is known for its anticancer potential due to its ability to interfere with cellular signaling pathways.

Case Study: Pyrazole Derivatives

A study evaluated a series of substituted pyrazoles for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM, demonstrating potent activity against cancer cells .

Antitubercular Activity

The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis. Research on related compounds has shown promising results in inhibiting bacterial growth.

Case Study: Anti-tubercular Agents

In a study focusing on anti-tubercular agents, several compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM . This indicates that similar derivatives could be explored for their antitubercular properties.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole ring allows for interaction with key enzymes involved in cancer and bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and survival.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies typically involve:

  • In vitro assays to determine cytotoxicity against various cell lines.
  • In vivo studies to evaluate therapeutic effects and side effects in animal models.

Toxicity Assessment

Toxicity studies are essential to ensure that the compound does not exhibit harmful effects at therapeutic doses. Preliminary findings suggest that derivatives related to this compound show low toxicity profiles in human cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/IC90 (µM)Reference
Compound AAnticancer5.0
Compound BAnti-tubercular3.73 - 4.00
Compound CAntimicrobial10.5

Propriétés

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-17-25-21(16-22(26-17)29-10-4-9-24-29)27-11-13-28(14-12-27)23(30)8-6-18-5-7-19(31-2)20(15-18)32-3/h4-10,15-16H,11-14H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQXDZBXNMKJH-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.